![molecular formula C16H22ClN3O B2779045 (6-Chloropyridin-3-yl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone CAS No. 2224462-01-3](/img/structure/B2779045.png)
(6-Chloropyridin-3-yl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone
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Overview
Description
(6-Chloropyridin-3-yl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as JNJ-28871063 and has been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of (6-Chloropyridin-3-yl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. This compound also acts as a histone deacetylase (HDAC) inhibitor, which can regulate gene expression and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(6-Chloropyridin-3-yl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis, the reduction of inflammation and pain, and the improvement of memory and cognitive function. This compound also has a low toxicity profile and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
The advantages of using (6-Chloropyridin-3-yl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone in lab experiments include its potential therapeutic applications in various diseases, its low toxicity profile, and its well-tolerated nature in animal studies. The limitations of using this compound in lab experiments include its complex synthesis method, its limited availability, and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research and development of (6-Chloropyridin-3-yl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone. These include:
1. Further studies to fully understand the mechanism of action of this compound in various diseases.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Exploration of the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and infectious diseases.
4. Investigation of the potential synergistic effects of this compound with other drugs or therapies.
5. Clinical trials to evaluate the safety and efficacy of this compound in humans.
In conclusion, (6-Chloropyridin-3-yl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone is a promising compound that has shown potential therapeutic applications in various diseases. Further research and development of this compound may lead to the discovery of new treatments for these diseases, improving the quality of life for patients worldwide.
Synthesis Methods
The synthesis of (6-Chloropyridin-3-yl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone involves the reaction of 6-chloropyridin-3-amine with 3-(piperidin-1-ylmethyl)pyrrolidine-1-carboxylic acid tert-butyl ester in the presence of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, such as 1-hydroxybenzotriazole (HOBt). The resulting product is then deprotected using trifluoroacetic acid (TFA) to obtain the desired compound.
Scientific Research Applications
(6-Chloropyridin-3-yl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce inflammation and pain. In neurological disorder research, it has been shown to improve memory and cognitive function.
properties
IUPAC Name |
(6-chloropyridin-3-yl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O/c17-15-5-4-14(10-18-15)16(21)20-9-6-13(12-20)11-19-7-2-1-3-8-19/h4-5,10,13H,1-3,6-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWNPCJMRCTNQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCN(C2)C(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloropyridin-3-yl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone |
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